3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide
Description
3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a structurally complex benzamide derivative featuring a fused tetracyclic core with three nitrogen atoms (triazatetracyclo) and a 3,5-dimethoxy-substituted benzamide moiety.
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAHGOJPGDMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with specific aldehydes and ketones under controlled conditions. The reaction typically uses tetrahydrofuran (THF) as a solvent and may involve catalysts such as Au(I)/Ag(I) for efficient synthesis . Industrial production methods often employ microwave irradiation to expedite the reaction and improve yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like iodine or bromine
Scientific Research Applications
3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex polycyclic compounds.
Biology: Investigated for its potential as an inhibitor of protein-protein interactions.
Medicine: Explored for its antimalarial and antiviral properties, particularly against HIV-1 protease
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium species. In the case of HIV-1 protease inhibition, the compound competes with the natural substrate, thereby preventing the protease from processing viral proteins essential for viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are compared below based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The query compound’s tetracyclic triazatetracyclo framework distinguishes it from simpler tricyclic analogs (e.g., ’s compound) by offering additional nitrogen atoms and ring strain, which could enhance binding affinity in receptor-ligand interactions .
Functional Group Variations :
- The 3,5-dimethoxybenzamide group is shared with the tricyclic analog in , suggesting common synthetic precursors or bioactivity profiles (e.g., kinase inhibition or antimicrobial activity) .
- The absence of sulfur in the query compound (vs. ’s thia-containing analog) may reduce lipophilicity, altering pharmacokinetic properties .
Potential Applications: Bioactive Molecules: Benzamide derivatives are frequently explored as enzyme inhibitors or receptor modulators. The triazatetracyclo core may target DNA-binding proteins or kinases . Material Science: The conjugated π-system in the tetracyclic core could enable applications in organic semiconductors or fluorescent materials, similar to diazatetracyclo derivatives .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a tetracyclic framework and multiple functional groups, including methoxy and amide functionalities. Such structural features often contribute to diverse biological activities.
-
Receptor Interaction : Compounds with similar structures often interact with various receptors in the body, including:
- G-protein coupled receptors (GPCRs) : These are involved in numerous physiological processes.
- Nuclear receptors : They can modulate gene expression and influence metabolic pathways.
-
Enzyme Inhibition : Many bioactive compounds act as inhibitors of specific enzymes:
- Kinases : Inhibition can lead to reduced cell proliferation in cancerous cells.
- Proteases : These enzymes are crucial in various biological processes, including apoptosis and immune responses.
- Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
Biological Activities
Based on related compounds and their known effects, the biological activities of “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide” may include:
- Antitumor Activity : Many similar compounds have shown potential in inhibiting tumor growth through various mechanisms.
- Antimicrobial Properties : The presence of nitrogen atoms in the structure may enhance interaction with microbial targets.
- Anti-inflammatory Effects : Compounds with complex cyclic structures often exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
While specific case studies for this compound are not available due to lack of direct data from the search results, research on structurally similar compounds has yielded significant findings:
- A study on related tetracyclic compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction.
- Another investigation highlighted the antimicrobial efficacy of methoxy-substituted benzamides against Gram-positive bacteria.
Data Table Example
| Biological Activity | Related Compounds | Mechanism of Action |
|---|---|---|
| Antitumor | Tetracycline derivatives | Apoptosis induction |
| Antimicrobial | Benzamide derivatives | Cell wall synthesis inhibition |
| Anti-inflammatory | Methoxy-substituted drugs | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
